

Application Notes and Protocols for AV-299 (Ficlatuzumab) Cell Culture Assays

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Compound of Interest

Compound Name: AF299

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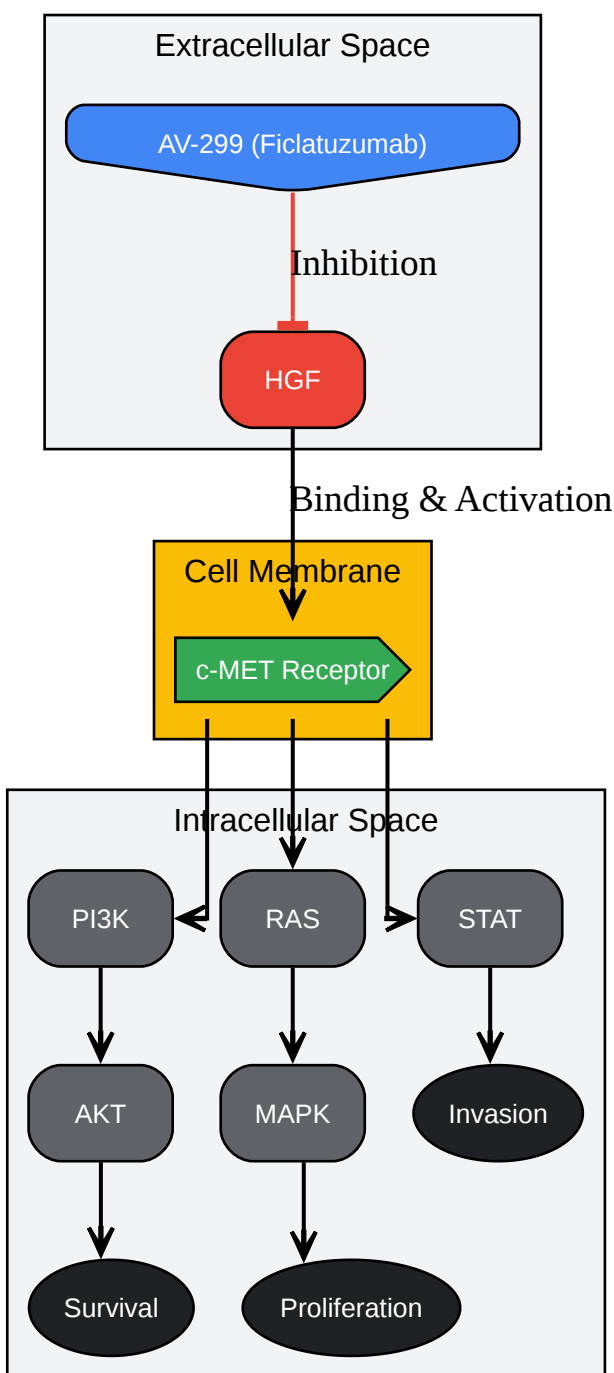
For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-299, also known as Ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2][3] By binding to HGF, AV-299 prevents its interaction with its receptor, c-MET, a receptor tyrosine kinase.[1][3][4] The HGF/c-MET signaling pathway is a critical driver of tumor growth, proliferation, survival, migration, and invasion in a variety of cancers.[4][5] Dysregulation of this pathway has been implicated in resistance to other targeted therapies, such as EGFR inhibitors.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of AV-299 on cancer cells.

Mechanism of Action: HGF/c-MET Signaling Pathway

AV-299 functions by neutralizing HGF, thereby inhibiting the downstream signaling cascade. Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates key tyrosine residues, creating docking sites for various downstream signaling molecules. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cancer cell proliferation, survival, and motility.[6][7]



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Figure 1: AV-299 Mechanism of Action.

Data Summary

The following table summarizes the reported in vitro effects of AV-299 on various cancer cell lines. Quantitative data from publicly available, peer-reviewed preclinical studies is limited; therefore, this table primarily presents qualitative findings.

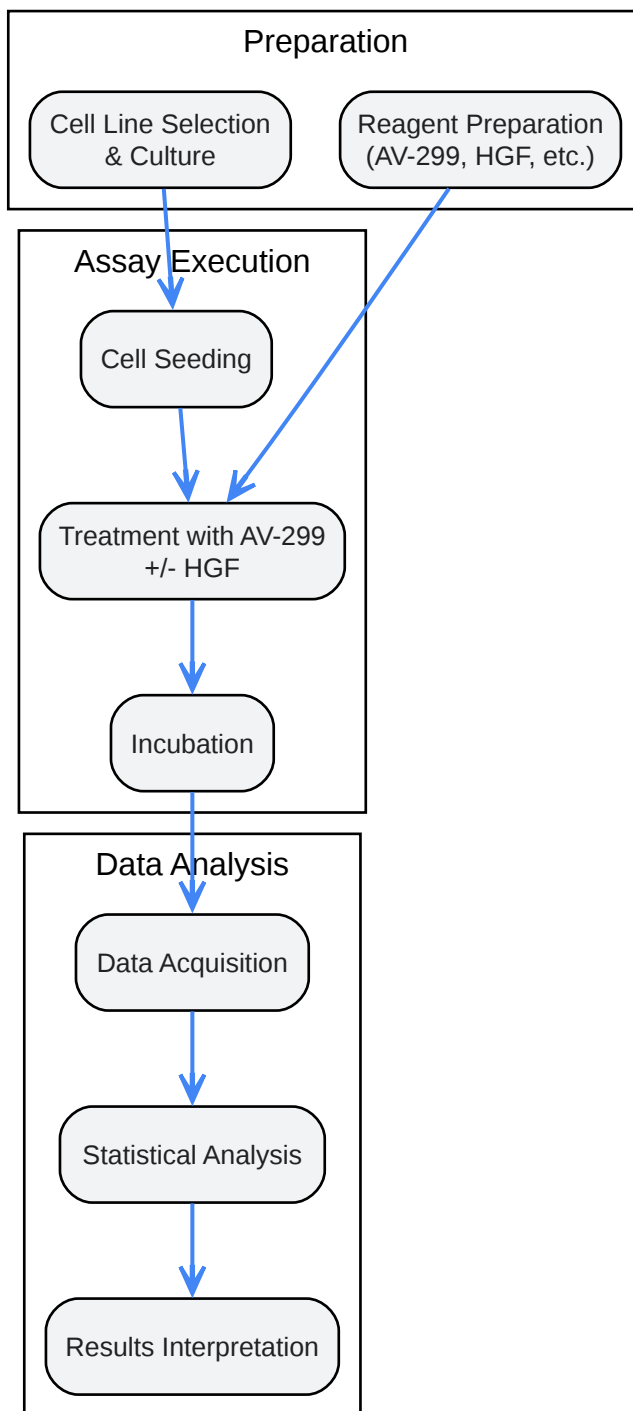
Assay Type	Cell Line(s)	Concentration	Observed Effect	Citation(s)
Proliferation	HNSCC	20 µg/mL	Reduction in proliferation induced by TAF-secreted HGF.	[8]
Migration & Invasion	HNSCC	20 µg/mL	Effective decrease in migration and invasion facilitated by TAF-conditioned media.	[8]
EMT Marker Expression	HNSCC	20 µg/mL	Mitigated TAF-facilitated epithelial-to-mesenchymal transition (EMT) and Vimentin expression.	[8]
c-MET Phosphorylation	HNSCC	20 µg/mL	Reduction in the phosphorylation of c-Met.	[8]
MAPK Phosphorylation	HNSCC	20 µg/mL	Reduction in the phosphorylation of p44/42 MAPK.	[8]

HNSCC: Head and Neck Squamous Cell Carcinoma; TAF: Tumor-Associated Fibroblast

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the efficacy of AV-299.

Experimental Workflow Overview



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Figure 2: General Experimental Workflow.

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT or ATP-Based Assay)

Objective: To determine the effect of AV-299 on the viability and proliferation of cancer cells, particularly in the presence of HGF.

Materials:

- Cancer cell line of interest (e.g., HNSCC, NSCLC cell lines)
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- AV-299 (Ficlatuzumab)
- Recombinant Human HGF
- 96-well clear-bottom cell culture plates
- MTS, MTT, or ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
- Multichannel pipette
- Plate reader (spectrophotometer or luminometer)

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Serum Starvation (Optional):
 - After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5-1% FBS) medium.
 - Incubate for another 12-24 hours. This step helps to reduce basal signaling and enhance the effect of exogenously added HGF.
- Treatment:
 - Prepare a 2X stock solution of AV-299 and HGF in the appropriate medium. A suggested starting concentration for AV-299 is 20 µg/mL.[8]
 - Gently aspirate the medium from the wells.
 - Add 100 µL of the treatment solutions to the respective wells. Include the following controls:
 - Untreated cells (medium only)
 - Cells + HGF only
 - Cells + AV-299 only (at various concentrations)
 - Cells + HGF + AV-299 (at various concentrations)
 - Each condition should be performed in triplicate or quadruplicate.
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Data Acquisition:
 - Follow the manufacturer's instructions for the chosen cell viability assay kit.

- For an MTS/MTT assay, add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength.
- For an ATP-based assay, add the reagent to each well, incubate for a short period, and measure the luminescence.
- Data Analysis:
 - Subtract the background absorbance/luminescence from all readings.
 - Normalize the data to the untreated control to determine the percentage of cell viability.
 - Plot the percentage of viability against the concentration of AV-299 to generate dose-response curves and calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if AV-299 induces apoptosis in cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 6-well cell culture plates
- AV-299 (Ficlatuzumab)
- Recombinant Human HGF
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding:
 - Seed 1×10^6 cells per well in a 6-well plate in 2 mL of complete culture medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Treat the cells with AV-299 at the desired concentrations (e.g., 20 µg/mL) with and without HGF.
 - Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).
- Incubation:
 - Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Cell Harvesting:
 - Collect the floating cells from the supernatant.
 - Wash the adherent cells with PBS and detach them using trypsin.
 - Combine the floating and adherent cells for each condition.
 - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[\[9\]](#)
- Staining:
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Annexin V binding buffer according to the manufacturer's protocol.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.

- Data Acquisition:
 - Analyze the samples by flow cytometry within one hour of staining.[9]
 - Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
- Data Analysis:
 - Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells
 - Compare the percentage of apoptotic cells in the treated groups to the control group.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, reagent concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile cell culture hood using aseptic techniques. AV-299 (Ficlatuzumab) is an investigational drug and should be handled according to safety data sheet guidelines.

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